1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole
Brand Name: Vulcanchem
CAS No.: 496014-43-8
VCID: VC21383827
InChI: InChI=1S/C16H16N2O3S/c1-11-10-13(8-9-16(11)21-3)22(19,20)18-12(2)17-14-6-4-5-7-15(14)18/h4-10H,1-3H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.4g/mol

1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole

CAS No.: 496014-43-8

Cat. No.: VC21383827

Molecular Formula: C16H16N2O3S

Molecular Weight: 316.4g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole - 496014-43-8

Specification

CAS No. 496014-43-8
Molecular Formula C16H16N2O3S
Molecular Weight 316.4g/mol
IUPAC Name 1-(4-methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole
Standard InChI InChI=1S/C16H16N2O3S/c1-11-10-13(8-9-16(11)21-3)22(19,20)18-12(2)17-14-6-4-5-7-15(14)18/h4-10H,1-3H3
Standard InChI Key WXGIUWYVLONZRR-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole consists of a 2-methylbenzimidazole core with a sulfonyl group at the N1 position, connecting it to a 4-methoxy-3-methylphenyl moiety. The compound features several key structural elements that contribute to its potential biological activity: a benzimidazole heterocyclic system, a sulfonyl bridge, and a methoxylated aromatic ring with a methyl substituent .

Physical and Chemical Properties

The compound has been characterized with the following physicochemical properties:

Table 1: Physicochemical Properties of 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole

PropertyValueSource
Molecular FormulaC16H16N2O3S
Molecular Weight316.4 g/mol
Creation DateJuly 29, 2005
Last ModifiedMarch 8, 2025

Chemical Identifiers and Classification

Nomenclature and Identifiers

The compound is registered in multiple chemical databases with various identifiers that facilitate its identification and retrieval in scientific literature and chemical libraries.

Table 2: Chemical Identifiers for 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole

Identifier TypeValueSource
PubChem CID2930802
CAS Registry Number496014-43-8
ChEMBL IDCHEMBL1607749
DSSTox Substance IDDTXSID601321857
InChIInChI=1S/C16H16N2O3S/c1-11-10-13(8-9-16(11)21-3)22(19,20)18-12(2)17-14-6-4-5-7-15(14)18/h4-10H,1-3H3
InChIKeyWXGIUWYVLONZRR-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC

Synonyms

The compound is known by several synonyms in chemical databases and literature:

Table 3: Synonyms of 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole

SynonymSource
1-(4-methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole
1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
1-(4-methoxy-3-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
496014-43-8

Structural Chemistry

Structure-Activity Relationship Considerations

Based on the general understanding of benzimidazole-sulfonyl derivatives, certain structural features of 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole may influence its biological activity:

  • The benzimidazole nucleus is known to confer a wide range of biological activities

  • The sulfonyl group often serves as a hydrogen bond acceptor in drug-target interactions

  • The methoxy group on the phenyl ring may enhance lipophilicity and membrane permeability

  • The methyl substituents can influence the electronic properties of the molecule and its interactions with biological targets

Synthetic Considerations

Related Synthetic Methods

Patents related to benzimidazole chemistry suggest that these compounds are often synthesized through multi-step processes involving:

  • Formation of appropriate intermediates from simpler precursors

  • Protection and deprotection strategies for selective functionalization

  • Coupling reactions to connect molecular fragments

  • Purification procedures to obtain the desired compounds in high purity

These general approaches likely apply to the synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole, although the specific reaction conditions and yields would require experimental determination.

Research Context and Applications

Current Research Status

The compound 1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole has been registered in several chemical databases, including PubChem, ChEMBL, and the EPA DSSTox database, indicating its recognition in the chemical research community . Its presence in these databases suggests potential interest in its chemical properties and biological activities, although published research specifically focusing on this compound appears limited.

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